6-Chloro-5-(2,3-dichlorophenyl)-2-(methanesulfonyl)-1H-benzimidazole
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Overview
Description
Triclabendazole sulphone is a metabolite of triclabendazole, a benzimidazole derivative used primarily as an anthelmintic agent. Triclabendazole is effective against liver flukes, particularly Fasciola hepatica and Fasciola gigantica, which cause fascioliasis in humans and animals . Triclabendazole sulphone is formed through the oxidation of triclabendazole and its intermediate metabolite, triclabendazole sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triclabendazole sulphone typically involves the oxidation of triclabendazole. The process begins with the preparation of triclabendazole from 3,4-dichloroaniline through a series of reactions including acylation, nitration, hydrolysis, etherification, reduction, and cyclization . The final step involves the oxidation of triclabendazole to triclabendazole sulphone using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of triclabendazole sulphone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Triclabendazole sulphone undergoes several types of chemical reactions, including:
Oxidation: Conversion of triclabendazole to triclabendazole sulphone through oxidation.
Reduction: Potential reduction back to triclabendazole sulfoxide under specific conditions.
Substitution: Possible substitution reactions at the benzimidazole ring or the chlorinated benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Triclabendazole sulphone.
Reduction: Triclabendazole sulfoxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Triclabendazole sulphone has several scientific research applications:
Mechanism of Action
Triclabendazole sulphone exerts its effects by binding to the β-tubulin protein in liver flukes, disrupting microtubule formation and inhibiting essential cellular processes such as protein and enzyme synthesis . This leads to the death of the parasite. The compound also causes a reduction in the resting membrane potential and inhibition of motility in the parasites .
Comparison with Similar Compounds
Albendazole: Another benzimidazole derivative used as an anthelmintic agent.
Mebendazole: A benzimidazole used to treat a variety of parasitic worm infestations.
Fenbendazole: A benzimidazole used in veterinary medicine.
Comparison:
Triclabendazole Sulphone vs. Albendazole: Triclabendazole sulphone is more specific to liver flukes, while albendazole has a broader spectrum of activity against various nematodes and cestodes.
Triclabendazole Sulphone vs. Mebendazole: Mebendazole is used for a wider range of parasitic infections, whereas triclabendazole sulphone is more targeted towards liver flukes.
Triclabendazole Sulphone vs. Fenbendazole: Fenbendazole is primarily used in veterinary medicine, while triclabendazole sulphone has applications in both human and veterinary medicine.
Triclabendazole sulphone’s specificity and effectiveness against liver flukes make it a unique and valuable compound in the treatment of fascioliasis.
Biological Activity
6-Chloro-5-(2,3-dichlorophenyl)-2-(methanesulfonyl)-1H-benzimidazole is a synthetic compound that falls under the category of benzimidazole derivatives. This class of compounds has gained significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C14H9Cl3N2O2S. The presence of chlorine and methanesulfonyl groups in its structure is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 4 µg/mL |
Escherichia coli | 8 µg/mL |
Pseudomonas aeruginosa | 16 µg/mL |
These results suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, which is notable for its clinical relevance due to antibiotic resistance.
Anticancer Activity
Benzimidazole derivatives have also been studied for their potential anticancer properties. A study focusing on various benzimidazole compounds demonstrated that certain derivatives exhibited cytotoxic effects against cancer cell lines.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various benzimidazole derivatives on human cancer cell lines, this compound showed promising results:
- Cell Line Tested: MCF-7 (Breast Cancer)
- IC50 Value: 15 µM
This suggests that the compound may inhibit cell proliferation effectively at relatively low concentrations.
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives has also been reported. In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation.
Table 2: Anti-inflammatory Activity Data
Compound | Cytokine Inhibition (%) |
---|---|
This compound | 70% (IL-6) |
Control (Standard Drug) | 80% |
The compound's ability to inhibit IL-6 production indicates its potential use in treating inflammatory diseases.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction with cellular targets involved in cell signaling pathways plays a crucial role in its activity.
Properties
CAS No. |
139079-38-2 |
---|---|
Molecular Formula |
C14H9Cl3N2O2S |
Molecular Weight |
375.7 g/mol |
IUPAC Name |
6-chloro-5-(2,3-dichlorophenyl)-2-methylsulfonyl-1H-benzimidazole |
InChI |
InChI=1S/C14H9Cl3N2O2S/c1-22(20,21)14-18-11-5-8(10(16)6-12(11)19-14)7-3-2-4-9(15)13(7)17/h2-6H,1H3,(H,18,19) |
InChI Key |
UEGYTVWZVSLOGH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(N1)C=C(C(=C2)C3=C(C(=CC=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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